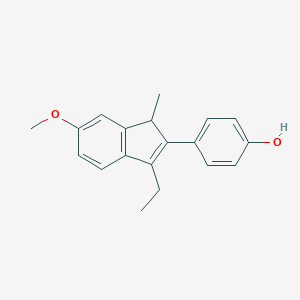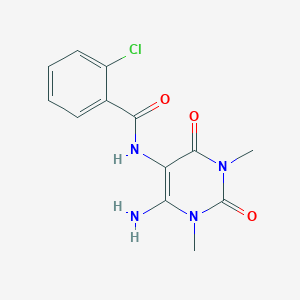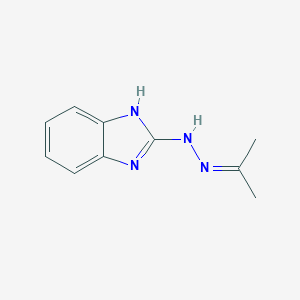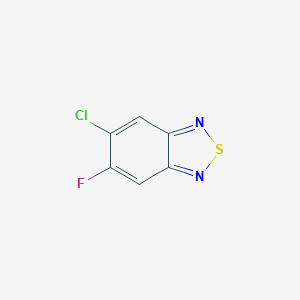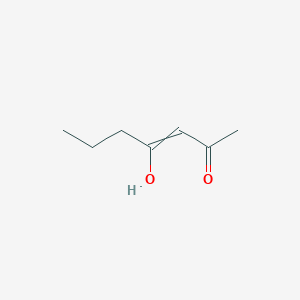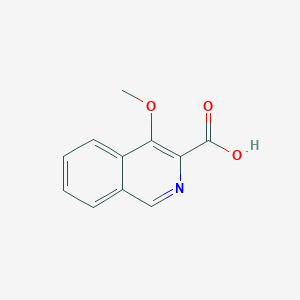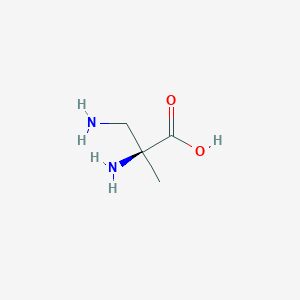
2-(Aminomethyl)-D-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-D-alanine, also known as BMAA, is a non-proteinogenic amino acid that has been found in various types of cyanobacteria, as well as in some species of marine diatoms and dinoflagellates. BMAA has been implicated in the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and has been the subject of intense research in recent years.
作用机制
The exact mechanism of action of 2-(Aminomethyl)-D-alanine is not yet fully understood, but it is thought to involve the disruption of protein synthesis and the accumulation of misfolded proteins in neurons. 2-(Aminomethyl)-D-alanine has also been shown to activate the NMDA receptor, which could contribute to its neurotoxic effects.
生化和生理效应
2-(Aminomethyl)-D-alanine has been shown to have a number of biochemical and physiological effects, including the inhibition of protein synthesis and the induction of oxidative stress. 2-(Aminomethyl)-D-alanine has also been shown to disrupt the function of mitochondria, which could contribute to its neurotoxic effects.
实验室实验的优点和局限性
One advantage of studying 2-(Aminomethyl)-D-alanine in the lab is that it can be synthesized relatively easily, allowing researchers to study its effects in a controlled environment. However, one limitation of studying 2-(Aminomethyl)-D-alanine is that it is difficult to obtain in large quantities from natural sources, which could limit its use in certain types of experiments.
未来方向
There are a number of future directions for research on 2-(Aminomethyl)-D-alanine, including further studies of its potential role in the development of neurodegenerative diseases. Researchers are also interested in exploring the potential use of 2-(Aminomethyl)-D-alanine as a biomarker for these diseases, as well as the development of new drugs that could target the neurotoxic effects of 2-(Aminomethyl)-D-alanine. Additionally, further studies are needed to better understand the mechanism of action of 2-(Aminomethyl)-D-alanine and its effects on other systems in the body.
合成方法
2-(Aminomethyl)-D-alanine can be synthesized through a number of different methods, including the reaction of glycine with acetaldehyde in the presence of ammonia, or the reaction of alanine with formaldehyde and ammonia. However, the most common method of synthesis involves the reaction of L-serine with acetaldehyde in the presence of ammonia and sodium cyanide.
科学研究应用
2-(Aminomethyl)-D-alanine has been the subject of extensive research in recent years, with a particular focus on its potential role in the development of neurodegenerative diseases. Studies have shown that 2-(Aminomethyl)-D-alanine can cause damage to neurons in vitro, and can also induce the formation of protein aggregates similar to those found in the brains of Alzheimer's and Parkinson's patients.
属性
CAS 编号 |
170384-23-3 |
|---|---|
产品名称 |
2-(Aminomethyl)-D-alanine |
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC 名称 |
(2S)-2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI 键 |
BJVNVLORPOBATD-BYPYZUCNSA-N |
手性 SMILES |
C[C@](CN)(C(=O)O)N |
SMILES |
CC(CN)(C(=O)O)N |
规范 SMILES |
CC(CN)(C(=O)O)N |
同义词 |
L-Alanine, 3-amino-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



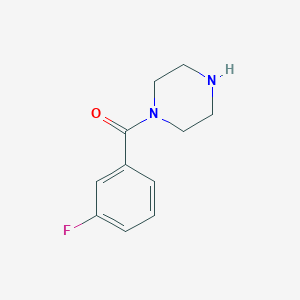
![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)
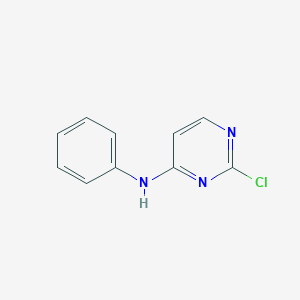
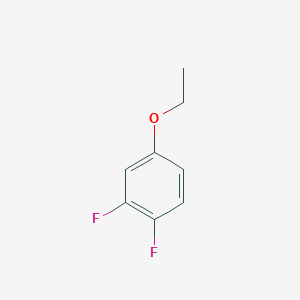
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
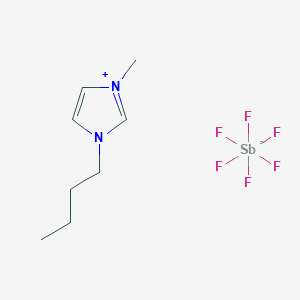
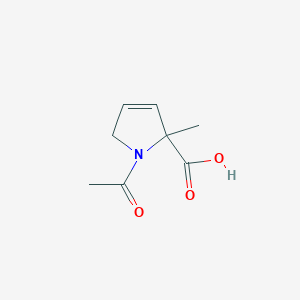
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
